molecular formula C14H15FN4OS B1420996 N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide CAS No. 1217862-52-6

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Cat. No. B1420996
M. Wt: 306.36 g/mol
InChI Key: SZNFZUDKMIWSRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, a new fluorinated α-aminonitrile compound, namely, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile (C14H10F2N2), has been synthesized . Another study reported the synthesis of a new fluoro oxime ester ((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl) acetamide) (AIFPA) by combining (E)-N-(4-fluorophenyl)-2-(hydroxyimino) acetamide with acrylic acid .

Scientific Research Applications

  • Radiopharmaceutical Synthesis and Imaging : A study demonstrated the feasibility of synthesizing compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide for potential use in positron emission tomography (PET) imaging of cannabinoid receptors in the brain. This highlights the potential of related compounds in radiopharmaceutical development and neuroimaging applications (Katoch-Rouse & Horti, 2003).

  • Antimicrobial and Anticancer Applications : Compounds containing the 1,3,4-thiadiazole nucleus have been synthesized and shown to possess antimicrobial, antilipase, and antiurease activities. Additionally, some derivatives demonstrated moderate to good antimicrobial activity against certain microorganisms, highlighting their potential in developing new antimicrobial and anticancer agents (Başoğlu et al., 2013).

  • Mycobacterium Tuberculosis GyrB Inhibition : A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promising inhibition of the GyrB ATPase and DNA gyrase, important in the treatment of tuberculosis (Jeankumar et al., 2013).

  • Drug Metabolism and Disposition Studies : Research on compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide has provided insights into the metabolism and disposition of novel orexin receptor antagonists in humans. These studies are crucial for understanding the pharmacokinetics and safety profiles of new drugs (Renzulli et al., 2011).

  • Anticancer Agent Development : Novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. Some of these derivatives exhibited strong cytotoxicity against leukemia cells, suggesting their potential as chemotherapeutic agents (Karki et al., 2011).

properties

IUPAC Name

N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4OS/c15-10-3-5-11(6-4-10)17-12(20)14-19-18-13(21-14)9-2-1-7-16-8-9/h3-6,9,16H,1-2,7-8H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNFZUDKMIWSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601160243
Record name N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

CAS RN

1217862-52-6
Record name N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217862-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601160243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 2
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 3
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 4
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 5
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide
Reactant of Route 6
N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

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